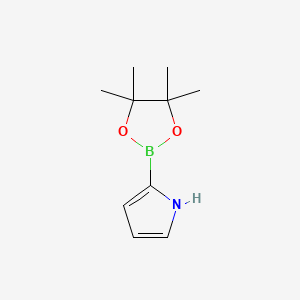

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BNO2/c1-9(2)10(3,4)14-11(13-9)8-6-5-7-12-8/h5-7,12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBJLMIJWFHVJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30630117 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476004-79-2 | |

| Record name | 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30630117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthesis of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: A Comprehensive Technical Guide for the Modern Chemist

Introduction: The Strategic Importance of 2-Borylated Pyrroles in Synthesis and Drug Discovery

The pyrrole nucleus is a privileged scaffold, forming the core of numerous natural products, pharmaceuticals, and functional materials. The ability to selectively functionalize this heterocycle is paramount for the rapid generation of molecular diversity and the development of novel chemical entities. Among the various functionalized pyrroles, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole stands out as a particularly versatile and valuable building block. Its pinacol boronate ester moiety serves as a robust and highly reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This enables the facile introduction of aryl, heteroaryl, and vinyl substituents at the C-2 position of the pyrrole ring, a key transformation in the synthesis of complex molecules. This guide provides an in-depth examination of the synthesis of this pivotal reagent, with a focus on the underlying principles that govern the most effective and widely adopted methodologies.

Core Synthetic Strategy: Iridium-Catalyzed C-H Borylation of Pyrrole

The most direct and atom-economical route to this compound is the iridium-catalyzed direct C-H borylation of unprotected pyrrole. This powerful transformation, pioneered and extensively developed by researchers such as Hartwig and Ishiyama, has revolutionized the synthesis of aryl and heteroaryl boronic esters.[1] The reaction proceeds with high regioselectivity for the C-2 position of the pyrrole ring, a preference governed by electronic effects.[1] The C-H bond alpha to the nitrogen heteroatom is the most acidic and thus the most susceptible to activation by the iridium catalyst.

Reaction Mechanism: A Glimpse into the Ir(III)-Ir(V) Catalytic Cycle

The generally accepted mechanism for the iridium-catalyzed C-H borylation involves a catalytic cycle that shuttles between Ir(III) and Ir(V) oxidation states.[2] The cycle is initiated by the formation of a highly reactive iridium(III) tris(boryl) complex. This species then undergoes oxidative addition of an aromatic C-H bond to form an iridium(V) intermediate. Subsequent reductive elimination of the borylated product regenerates an iridium(III) hydride species, which can then re-enter the catalytic cycle.

Sources

An In-Depth Technical Guide to 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole: Synthesis, Reactivity, and Applications

Introduction

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole is a versatile and pivotal reagent in modern organic synthesis. As a stable, readily handled boronic ester of pyrrole, it serves as a critical building block for the construction of complex molecules containing the pyrrole motif. The pyrrole ring is a fundamental heterocyclic scaffold present in a vast array of natural products, pharmaceuticals, and advanced materials, including chlorophyll, heme, and various clinically approved drugs.[1][2] The ability to selectively introduce this moiety into target structures via robust cross-coupling methodologies makes its boronic ester derivatives indispensable tools for researchers.

This guide provides an in-depth exploration of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, detail robust synthetic protocols, analyze its reactivity with a focus on the Suzuki-Miyaura cross-coupling reaction, and survey its applications in medicinal chemistry and materials science. The causality behind experimental choices and the validation inherent in the described protocols are emphasized throughout to provide actionable, field-proven insights.

Physicochemical and Spectroscopic Properties

The pinacol ester functional group confers enhanced stability compared to the corresponding boronic acid, rendering the compound amenable to chromatographic purification and storage under standard laboratory conditions.[3][4] However, like many boronic esters, it can be susceptible to hydrolysis, particularly under acidic or basic conditions.

Table 1: Core Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₆BNO₂ |

| Molecular Weight | 193.05 g/mol |

| Appearance | Typically an off-white to pale yellow solid |

| Melting Point | Varies by purity; often cited in ranges (e.g., 65-70 °C) |

| Solubility | Soluble in many organic solvents (e.g., THF, Dichloromethane, Chloroform, DMSO) |

| CAS Number | 171550-73-1 |

Spectroscopic Signature

-

¹H NMR: The proton NMR spectrum is characteristic. The N-H proton typically appears as a broad singlet at a high chemical shift (>8 ppm). The pyrrole ring protons exhibit distinct signals, with the proton at the C5 position being the most downfield of the ring CH protons. The protons at C3 and C4 appear in the 6-7 ppm region.[5] A prominent singlet integrating to 12 protons is observed around 1.3 ppm, corresponding to the four equivalent methyl groups of the pinacol moiety.

-

¹³C NMR: The carbon spectrum will show four distinct signals for the pyrrole ring, with the C2 and C5 carbons (one bearing the boron atom) being the most deshielded. Signals for the quaternary and methyl carbons of the pinacol group will also be present.

-

¹¹B NMR: The ¹¹B NMR spectrum provides direct evidence of the boron environment and is a valuable tool for assessing purity and stability. For a trigonal boronic ester, a single broad peak is expected in the range of 20-30 ppm.

Synthesis and Preparation

The regioselective synthesis of 2-borylated pyrroles is paramount, as direct functionalization of the parent heterocycle can often lead to mixtures of isomers. The most prevalent and efficient method is the transition-metal-catalyzed C-H borylation of 1H-pyrrole.

Iridium-Catalyzed C-H Borylation

Iridium-catalyzed C-H borylation has emerged as a powerful and reliable method for directly converting C-H bonds to C-B bonds.[6] In the case of five-membered heteroarenes like pyrrole, the reaction exhibits a strong electronic preference for functionalization at the C-H bond alpha to the heteroatom (the C2 position).[6] This selectivity is attributed to the higher acidity and reactivity of the C2 proton, making this a highly predictable and efficient synthetic route.[7]

Detailed Experimental Protocol: Ir-Catalyzed Borylation

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents).

-

Catalyst Loading: Add the iridium precursor catalyst, such as [Ir(COD)OMe]₂ (1-3 mol%), and the ligand, 4,4′-di-tert-butylbipyridine (dtbpy, 1-3 mol%).

-

Reagent Addition: Add anhydrous, degassed solvent (e.g., cyclohexane or THF, ~0.5 M). Begin stirring the mixture.

-

Substrate Introduction: Add 1H-pyrrole (1.0 equivalent) to the reaction mixture via syringe.

-

Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

-

Purification: The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Causality Note: The use of a sterically hindered bipyridine ligand (dtbpy) is crucial for promoting the catalytic cycle and preventing catalyst deactivation. The reaction is performed under inert conditions to prevent oxidation of the catalyst and hydrolysis of the boronic ester product.

Reactivity and Chemical Behavior

Stability

The pinacol protecting group significantly enhances the stability of the boronic acid functional group, allowing for easier handling and purification.[3] However, pinacol boronic esters are not indefinitely stable and can undergo hydrolysis back to the boronic acid in the presence of water, or deboronation under harsh acidic, basic, or oxidative conditions.[3] For applications requiring exceptionally robust boronic esters, alternative diols have been explored, but pinacol remains the most common due to its balance of stability and reactivity.[3][8]

The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 2-(Bpin)-1H-pyrrole is its participation in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the C2 position of the pyrrole and an sp²-hybridized carbon of an aryl or vinyl halide/triflate.[4][9] It is one of the most powerful and widely used transformations in modern organic chemistry for constructing biaryl structures.

The general reaction is as follows:

Pyrrole-B(pin) + R-X -> Pyrrole-R + X-B(pin) (where R = Aryl, Vinyl; X = Br, I, OTf)

The catalytic cycle involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the R-X bond to form a Pd(II) complex.

-

Transmetalation: The boronic ester transfers its organic group (the pyrrolyl moiety) to the palladium center, displacing the halide. This step requires activation of the boronate by a base.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

-

Preparation: In a reaction vessel, combine 2-(Bpin)-1H-pyrrole (1.0 equivalent), the aryl/vinyl halide (1.1 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water (e.g., Dioxane/H₂O or Toluene/H₂O).

-

Reaction Conditions: Heat the mixture under an inert atmosphere to 80-100 °C for 4-16 hours, monitoring progress by TLC or LC-MS.

-

Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired aryl-substituted pyrrole.

Causality Note: The base is critical for activating the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4] For challenging couplings, such as those involving electron-deficient heterocycles, the addition of a copper(I) co-catalyst can sometimes improve yields.[10]

Applications in Research and Development

The utility of 2-(Bpin)-1H-pyrrole stems from the importance of the pyrrole core in bioactive molecules and functional materials.

Medicinal Chemistry and Drug Discovery

The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs with activities ranging from anti-inflammatory to anti-cancer.[1] 2-(Bpin)-1H-pyrrole provides a direct and modular route to synthesize libraries of novel aryl-pyrrole derivatives for biological screening.[9] For instance, the core of atorvastatin (Lipitor), a blockbuster cholesterol-lowering drug, contains a substituted pyrrole ring. The ability to rapidly generate analogs by coupling diverse aryl halides with the pyrrole boronic ester is a cornerstone of modern drug discovery programs.[11]

Materials Science

Acyclic oligopyrroles are of significant interest in materials science for their potential applications in molecular electronics, sensors, and conductive polymers. Iterative Suzuki-Miyaura cross-coupling sequences using borylated and halogenated pyrroles allow for the precise, step-wise construction of well-defined oligopyrrole chains with mixed connectivity, which would be difficult to achieve via traditional polymerization methods.[12]

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Stability: While relatively stable, avoid prolonged exposure to air and moisture to prevent hydrolysis. Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

-

Toxicity: Specific toxicity data is limited. As with all chemical reagents, avoid inhalation, ingestion, and direct skin contact. Treat as a potentially hazardous substance.

Conclusion

This compound is a high-value synthetic intermediate whose importance is intrinsically linked to the prevalence of the pyrrole nucleus in pharmaceuticals and functional materials. Its straightforward synthesis via regioselective C-H borylation and its robust reactivity in Suzuki-Miyaura cross-coupling reactions provide a reliable and versatile platform for molecular construction. This guide has outlined the essential properties, synthetic methodologies, and key applications of this compound, providing researchers with the foundational knowledge to confidently and effectively incorporate this powerful building block into their synthetic programs.

References

-

Shi, Z., & Houk, K. N. (2021). Metal-Free Directed C-H Borylation of Pyrroles. Angewandte Chemie International Edition, 60(15), 8500-8504. [Link]

-

Rej, S., et al. (2021). Site‐selective C−H functionalization of pyrroles. ResearchGate. [Link]

-

Shi, Z., et al. (2021). Metal-Free Directed C-H Borylation of Pyrroles. Semantic Scholar. [Link]

-

Preshlock, S., et al. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Angewandte Chemie International Edition, 55(45), 14041-14045. [Link]

-

Wikipedia. (n.d.). Borylation. Wikipedia. [Link]

-

Wei, Z., et al. (2024). Iterative Suzuki‐Miyaura Cross‐coupling/Bromo‐desilylation Reaction Sequences for the Assembly of Chemically Well‐defined, Acyclic Oligopyrrole/Benzenoid Hybrids Embodying Mixed Modes of Connectivity. Chinese Chemical Letters. [Link]

-

ChemBK. (2024). 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin. ChemBK. [Link]

-

Fandrick, D. R., et al. (2010). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 12(1), 88-91. [Link]

-

Cox, S., et al. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. [Link]

-

Wang, Y., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 23(10), 2465. [Link]

-

White Rose eTheses Online. (n.d.). Synthesis and Suzuki-Miyaura Cross- Coupling of α-Borylated Pyrrolidines. White Rose eTheses Online. [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

-

Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. Pharmaguideline. [Link]

-

Kumar, R., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

-

D'Alba, F., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112761. [Link]

-

ResearchGate. (n.d.). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

RSC Publishing. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

Sources

- 1. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 4. Miyaura Borylation Reaction [organic-chemistry.org]

- 5. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]

- 6. Borylation - Wikipedia [en.wikipedia.org]

- 7. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Metal-Free Directed C-H Borylation of Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthetic Chemist's Companion: A Technical Guide to 2-Pyrrolylboronic Acid Pinacol Ester

Abstract

This technical guide provides an in-depth exploration of 2-pyrrolylboronic acid pinacol ester, a versatile and increasingly important building block in modern organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document will cover the commercial availability, synthesis, characterization, and critical applications of this reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. The content is structured to deliver not only procedural details but also the underlying scientific principles and practical insights to empower chemists in their research endeavors.

Introduction: The Ascendancy of Heteroaromatic Boronic Esters

The Suzuki-Miyaura cross-coupling reaction has become an indispensable tool for the construction of carbon-carbon bonds, a testament to its functional group tolerance and operational simplicity.[1] Central to this transformation are organoboron reagents, with boronic acid pinacol esters emerging as particularly valuable due to their enhanced stability and ease of handling compared to their corresponding boronic acids.[1] Among these, heteroaryl boronic esters are of paramount importance as they provide access to a vast chemical space rich in pharmacologically relevant scaffolds.[2]

2-Pyrrolylboronic acid pinacol ester, and its N-protected analogues, serve as key intermediates for the synthesis of aza-biaryl compounds, which are prevalent motifs in numerous biologically active molecules and functional materials. This guide aims to be a comprehensive resource for the effective utilization of this powerful synthetic tool.

Commercial Availability

While custom synthesis is a viable option for many research groups, the commercial availability of 2-pyrrolylboronic acid pinacol ester and its derivatives can significantly accelerate research timelines. A number of chemical suppliers offer these reagents, often with varying purities and in different quantities. The N-Boc protected variant is more commonly listed, reflecting its greater stability and wider applicability in synthesis without the complication of the acidic N-H proton.

| Supplier | Product Name | Purity | CAS Number |

| Sigma-Aldrich | (1H-PYRROL-2-YL)BORONIC ACID PINACOL ESTER | 95% | 476004-79-2 |

| N-Boc-pyrrole-2-boronic acid MIDA ester | 95% | 1158984-94-1 | |

| Fisher Scientific | 1-Boc-pyrrole-2-boronic acid, pinacol ester | 97% | 1072944-98-9 |

| AstaTech, Inc. | (1H-PYRROL-2-YL)BORONIC ACID PINACOL ESTER | ≥95% | 476004-79-2 |

| Boron Molecular | 2-Pyrrolidin-1-ylpyridine-3-boronic acid, pinacol ester | 97% | 1073354-41-2 |

| Frontier Specialty Chemicals | 2-Methoxyl-5-pyridineboronic acid pinacol ester | Not specified | 445264-61-9 |

Note: The availability and specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Synthesis of 2-Pyrrolylboronic Acid Pinacol Ester

The synthesis of 2-pyrrolylboronic acid pinacol ester can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The two most prevalent strategies are the palladium-catalyzed borylation of a pre-functionalized pyrrole and the lithiation of an N-protected pyrrole followed by quenching with a borate ester.

Palladium-Catalyzed Borylation of 2-Halopyrrole

This method is advantageous as it often proceeds with high regioselectivity and tolerates a range of functional groups. The Miyaura borylation, which utilizes bis(pinacolato)diboron (B₂pin₂), is a widely adopted protocol.[3]

Experimental Protocol: Synthesis of N-Boc-2-pyrrolylboronic acid pinacol ester via Miyaura Borylation

-

Reagents and Materials:

-

N-Boc-2-bromopyrrole (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

Anhydrous 1,4-dioxane

-

Nitrogen or Argon source for inert atmosphere

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-2-bromopyrrole, bis(pinacolato)diboron, Pd(dppf)Cl₂·CH₂Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add anhydrous 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.

-

Wash the Celite® pad with additional ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure N-Boc-2-pyrrolylboronic acid pinacol ester.

-

Causality Behind Experimental Choices:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, which can lead to catalyst deactivation and the formation of undesired side products.

-

Anhydrous Solvent: Water can lead to the hydrolysis of the boronic ester and can also participate in competing side reactions.

-

Base (KOAc): The base is crucial for the transmetalation step in the catalytic cycle. Potassium acetate is a mild and effective base for this transformation.

-

Ligand (dppf): The bulky and electron-rich dppf ligand stabilizes the palladium center and facilitates the catalytic cycle, particularly the reductive elimination step.

Lithiation of N-Protected Pyrrole

This classic approach involves the deprotonation of the C2 position of an N-protected pyrrole with a strong base, followed by trapping the resulting anion with a borate ester. N-protection is essential to prevent deprotonation of the acidic N-H proton.[3]

Experimental Protocol: Synthesis of N-Boc-2-pyrrolylboronic acid pinacol ester via Lithiation

-

Reagents and Materials:

-

N-Boc-pyrrole (1.0 equiv)

-

n-Butyllithium (n-BuLi) (1.1 equiv, solution in hexanes)

-

2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (i-PrOBpin) (1.2 equiv)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Nitrogen or Argon source for inert atmosphere

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, add N-Boc-pyrrole and anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Self-Validating System: The success of the lithiation can often be visually confirmed by a color change upon addition of n-BuLi. Complete consumption of the starting material can be monitored by TLC or GC-MS before quenching.

Characterization

Thorough characterization of 2-pyrrolylboronic acid pinacol ester is crucial to ensure its purity and identity before use in subsequent reactions. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose.

Typical Spectroscopic Data for N-Boc-2-pyrrolylboronic acid pinacol ester (C₁₅H₂₄BNO₄): [4][5]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.20-7.30 (m, 1H, pyrrole-H)

-

δ 6.70-6.80 (m, 1H, pyrrole-H)

-

δ 6.10-6.20 (m, 1H, pyrrole-H)

-

δ 1.55 (s, 9H, Boc-CH₃)

-

δ 1.32 (s, 12H, pinacol-CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 149.5 (C=O)

-

δ 128.0 (pyrrole-C)

-

δ 122.5 (pyrrole-C)

-

δ 110.0 (pyrrole-C)

-

δ 83.5 (pinacol-C)

-

δ 83.0 (Boc-C)

-

δ 28.0 (Boc-CH₃)

-

δ 24.8 (pinacol-CH₃)

-

Note: The carbon attached to boron is often not observed or is very broad due to quadrupolar relaxation.

-

¹H and ¹³C NMR data for 2-pyrrolylboronic acid pinacol ester (C₁₀H₁₆BNO₂):

While less commonly reported, the unprotected pyrrole will show a broad N-H signal in the ¹H NMR spectrum, typically between δ 8.0-9.0 ppm, and the chemical shifts of the pyrrole protons will be shifted compared to the N-Boc derivative.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 2-pyrrolylboronic acid pinacol ester is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form 2-arylpyrroles.

General Considerations

-

N-H vs. N-Protected: The presence of the acidic N-H proton in the unprotected 2-pyrrolylboronic acid pinacol ester can complicate the reaction. It can react with the base, potentially altering the reaction conditions. For sensitive substrates or when stoichiometric control is critical, using the N-Boc protected version is highly recommended. The Boc group can be readily removed post-coupling under acidic conditions.

-

Protodeboronation: Heteroaryl boronic esters, particularly those with N-H groups, can be susceptible to protodeboronation (cleavage of the C-B bond by a proton source).[3] This is a common side reaction that leads to reduced yields. Careful selection of the base and minimizing the presence of water can mitigate this issue.

-

Catalyst and Ligand Choice: A wide array of palladium catalysts and phosphine ligands can be employed. For challenging couplings involving heteroaryl boronic esters, catalysts with bulky, electron-rich ligands such as Buchwald's SPhos or XPhos often provide superior results.[6]

Diagram of the Suzuki-Miyaura Catalytic Cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point that may require optimization for specific substrates.

-

Reagents and Materials:

-

Aryl or heteroaryl halide (1.0 equiv)

-

N-Boc-2-pyrrolylboronic acid pinacol ester (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using an aqueous base system)

-

Nitrogen or Argon source for inert atmosphere

-

-

Procedure:

-

In a reaction vessel, combine the aryl halide, N-Boc-2-pyrrolylboronic acid pinacol ester, palladium catalyst, and base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent(s).

-

Heat the reaction to the desired temperature (typically 80-120 °C) and stir vigorously.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium or sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

-

Workflow for Suzuki-Miyaura Coupling:

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst; Insufficiently degassed solvent; Inappropriate base or solvent. | Use a fresh batch of catalyst; Ensure thorough degassing; Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (e.g., toluene, DMF).[7] |

| Protodeboronation of Pyrrole | Presence of water or protic solvents; Strong basic conditions. | Use anhydrous conditions; Employ a milder base (e.g., KF); Use the N-Boc protected pyrrole boronic ester.[3] |

| Homocoupling of Boronic Ester | Presence of oxygen; High catalyst loading. | Ensure rigorous exclusion of oxygen; Reduce the catalyst loading. |

| Poor Solubility of Reagents | Inappropriate solvent. | Try a more polar aprotic solvent like DMF or use a co-solvent system.[8] |

Conclusion

2-Pyrrolylboronic acid pinacol ester is a valuable and versatile reagent in the synthetic chemist's toolbox. Its commercial availability and well-established synthetic routes provide ready access to this important building block. A thorough understanding of its properties, handling, and reactivity in Suzuki-Miyaura cross-coupling reactions, as detailed in this guide, is essential for its successful application in the synthesis of complex molecules for drug discovery and materials science. By carefully selecting the appropriate reaction conditions and being mindful of potential side reactions such as protodeboronation, researchers can effectively leverage the power of this reagent to advance their scientific objectives.

References

- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

- Buchwald, S. L., & Mauger, C. C. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

-

Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION for the article:. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. Retrieved from [Link]

-

PubChem. (n.d.). 1-Boc-pyrrole-2-boronic acid, pinacol ester. Retrieved from [Link]

- Organic Syntheses. (2019). Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses, 96, 277-299.

-

Reddit. (2024). Failed suzuki coupling, any suggenstions?. Retrieved from [Link]

-

ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Retrieved from [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

ResearchGate. (n.d.). Three‐Step Synthesis of 2‐(Diiodomethyl)‐4,4,5,5‐Tetramethyl‐1,3,2‐Dioxaborolane from Dichloromethane. Retrieved from [Link]

- MDPI. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 19(9), 13533-13547.

- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8880-8891.

- MDPI. (2024).

Sources

- 1. Pyrrole synthesis [organic-chemistry.org]

- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 1-BOC-PYRROLE-2-BORONIC ACID, PINACOL ESTER(1072944-98-9) 1H NMR spectrum [chemicalbook.com]

- 5. 1-Boc-pyrrole-2-boronic acid, pinacol ester | C15H24BNO4 | CID 46739108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

reactivity of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

An In-depth Technical Guide to the Reactivity of 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive examination of the , a pivotal building block in modern organic synthesis. The pyrrole nucleus is a fundamental scaffold in a vast array of pharmaceuticals and natural products. The strategic placement of a boronic acid pinacol ester at the 2-position transforms the otherwise reactive pyrrole into a versatile and predictable coupling partner. This document delves into the core reactivity patterns of this molecule, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling and copper-catalyzed Chan-Lam N-arylation. We will explore the underlying mechanisms, provide field-proven experimental protocols, and discuss the causal factors that govern reaction outcomes, offering insights grounded in established scientific principles.

Introduction: The Strategic Value of a Borylated Pyrrole

This compound, hereafter referred to as pyrrole-2-Bpin, is a heterocyclic organoboron compound of significant interest. Its structure marries the electron-rich, aromatic pyrrole ring with the synthetically versatile boronic ester functional group. This combination allows for the selective formation of carbon-carbon and carbon-heteroatom bonds at a specific position on the pyrrole core, a critical capability in the multi-step synthesis of complex molecular targets.

The pinacol ester form offers enhanced stability over the corresponding boronic acid, rendering it more robust to handling, purification via chromatography, and storage.[1][2] However, like all boronic esters, it is not without its liabilities; it remains susceptible to hydrolysis and protodeboronation under certain aqueous or harsh pH conditions.[2] The presence of the acidic N-H proton further defines its reactivity, creating a dual-functionality handle that must be managed or exploited depending on the desired transformation. This guide will illuminate the strategic considerations for effectively utilizing this reagent.

The Cornerstone Reaction: Suzuki-Miyaura Cross-Coupling

The palladium-catalyzed Suzuki-Miyaura reaction is arguably the most powerful and widely used application of pyrrole-2-Bpin. It facilitates the formation of a C(sp²)-C(sp²) bond, enabling the synthesis of 2-arylpyrroles, a motif prevalent in medicinal chemistry.[3][4]

Mechanism and Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species. This is followed by transmetalation, a key step where the pyrrole moiety is transferred from the boron atom to the palladium center, displacing the halide. The final step is reductive elimination, which forms the new C-C bond of the 2-arylpyrrole product and regenerates the active Pd(0) catalyst. A base is essential for activating the boronic ester and facilitating the transmetalation step.

The Challenge of the N-H Proton and N-Protection Strategy

The acidic proton on the pyrrole nitrogen can interfere with the Suzuki-Miyaura coupling by reacting with the basic conditions or organometallic intermediates. This can lead to side reactions and diminished yields. A common and effective strategy is the temporary protection of the nitrogen atom. Protecting groups like SEM (2-(trimethylsilyl)ethoxymethyl) or Boc (tert-butyloxycarbonyl) are frequently employed.[3] These groups are stable under the coupling conditions but can be removed post-coupling to furnish the desired N-H pyrrole.

Field-Proven Experimental Protocol: Synthesis of a 2-Arylpyrrole

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an N-protected pyrrole-2-Bpin with an aryl bromide.

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add N-Boc-pyrrole-2-boronic acid pinacol ester (1.0 eq.), the desired aryl bromide (1.1 eq.), potassium carbonate (K₂CO₃, 3.0 eq.), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq.).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane (to a concentration of ~0.1 M) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting boronic ester is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the N-Boc-2-arylpyrrole product.

-

Deprotection (Optional): The Boc group can be removed by treating the product with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or 4M HCl in dioxane.[5][6][7]

Data Summary: Suzuki-Miyaura Coupling Conditions

| Aryl Halide Partner | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 4-Bromotoluene | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | 73 | [3] |

| 2-Chlorobenzonitrile | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | 100 | 93 | [3] |

| 3-Bromo-pyridine | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 90 | 41 | [3] |

| 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | ~85-95 | General Conditions |

Reactivity at the Nitrogen Center: Chan-Lam N-Arylation

While pyrrole-2-Bpin is primarily used for its C-B bond, the N-H bond retains its own characteristic reactivity. The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed method for forming C-N bonds.[8][9] In this context, the pyrrole N-H acts as the nucleophile, coupling with a different aryl boronic acid to yield an N-aryl-2-borylpyrrole. This product can then be used in a subsequent Suzuki-Miyaura coupling, demonstrating the compound's utility in sequential, multi-component syntheses.

Mechanism and Rationale

The Chan-Lam coupling mechanism is complex and still debated, but it is generally accepted to involve a Cu(II) catalyst.[9] The cycle likely involves the formation of a copper-aryl species from the aryl boronic acid. The pyrrole nitrogen then coordinates to the copper center. A key reductive elimination step from a proposed Cu(III) intermediate forms the N-aryl bond and regenerates a Cu(I) species, which is then re-oxidized to Cu(II) by an oxidant (often atmospheric oxygen) to complete the cycle.[8][9]

Overcoming Boronic Ester Inertness

A known challenge in Chan-Lam reactions is the often-sluggish reactivity of boronic esters compared to boronic acids. Recent mechanistic studies have shown that byproducts, such as pinacol from Bpin esters, can form inhibitory complexes with the Cu(II) catalyst. The addition of boric acid, B(OH)₃, has been developed as a solution. It acts as a sequestering agent for reaction byproducts, preventing catalyst deactivation and enabling efficient coupling of Bpin esters.[10]

Field-Proven Experimental Protocol: N-Arylation of Pyrrole

This protocol provides a general method for the N-arylation of a pyrrole using an aryl boronic acid.

Step-by-Step Methodology:

-

Setup: To a vial, add the aryl boronic acid (1.0 eq.), 1H-pyrrole (or pyrrole-2-Bpin, 1.2 eq.), copper(II) acetate (Cu(OAc)₂, 0.1 eq.), and pyridine (2.0 eq.).

-

Solvent: Add dichloromethane (DCM) as the solvent (~0.2 M).

-

Reaction: Leave the vial open to the air and stir at room temperature for 24-72 hours. The reaction is often visually indicated by a color change from blue/green to brown.

-

Monitoring: Follow the consumption of the aryl boronic acid by TLC or LC-MS.

-

Work-up: Once the reaction is complete, filter the mixture through a pad of celite, washing with DCM.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by flash column chromatography to isolate the N-arylpyrrole product.

Other Key Transformations

Beyond the two major cross-coupling reactions, the reactivity profile of pyrrole-2-Bpin includes other important transformations.

Protodeboronation

The cleavage of the C–B bond and its replacement by a C–H bond is known as protodeboronation. This can be an undesired side reaction, particularly in the presence of strong acids or bases, or during prolonged heating. However, it can also be a deliberate synthetic step to remove the boronic ester after it has served its purpose, for example, as a directing group.

Electrophilic Aromatic Substitution

Pyrrole is an electron-rich heterocycle that is highly reactive towards electrophiles.[11] The introduction of the boronic ester group at the 2-position modulates this reactivity. As an electron-withdrawing group, the Bpin moiety deactivates the pyrrole ring towards electrophilic aromatic substitution (EAS) reactions like halogenation, nitration, or Friedel-Crafts acylation.[12] This deactivation allows for more controlled reactions and can influence the regioselectivity of any substitution that does occur.

Handling and Storage

To ensure the integrity and , proper handling and storage are crucial.

-

Atmosphere: The compound should be stored under an inert atmosphere, such as argon or nitrogen, to prevent slow oxidation and hydrolysis.

-

Moisture: It is sensitive to moisture, which can cause hydrolysis of the pinacol ester back to the less stable boronic acid. Store in a tightly sealed container in a desiccator or dry box.

-

Temperature: For long-term storage, refrigeration (2-8 °C) is recommended.

Conclusion

This compound is a remarkably versatile and enabling reagent for chemical synthesis. Its primary utility lies in the palladium-catalyzed Suzuki-Miyaura coupling to form 2-arylpyrroles, a reaction whose efficiency is often maximized through a nitrogen-protection strategy. Furthermore, the inherent reactivity of its N-H bond can be harnessed in copper-catalyzed Chan-Lam couplings to access N-aryl derivatives. An understanding of its stability, the rationale behind N-protection, and the specific catalytic systems required to leverage its dual reactivity is essential for any researcher aiming to construct complex, pyrrole-containing molecules for applications in drug discovery, materials science, and beyond.

References

-

Chan–Lam coupling. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

-

Wei, Z., Chen, J., Xie, C., Chen, Y., & Zhu, S. (2024). The three possible ways in which two pyrroles can be linked to one another... ResearchGate. Retrieved from [Link]

-

Moran, J., & Paquin, J. F. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Retrieved from [Link]

-

Chan-Lam Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Retrieved from [Link]

-

St. John, E., Raccuglia, V., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Molecules, 27(15), 4758. Retrieved from [Link]

-

Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. B. (2017). Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society, 139(13), 4769–4779. Retrieved from [Link]

-

Fandrick, D. R., Reeves, J. T., Tan, Z., Lee, H., Song, J. J., Yee, N. K., & Senanayake, C. H. (2010). Copper-Facilitated Suzuki Reactions: Application to 2-Heterocyclic Boronates. Organic Letters, 12(1), 88-91. Retrieved from [Link]

-

Cox, S., Vargas, R., Larkin, J., & Ball, Z. (n.d.). Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276. Retrieved January 18, 2026, from [Link]

-

Cui, K., Gao, M., Zhao, H., Zhang, D., Yan, H., & Huang, H. (2019). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules, 24(8), 1594. Retrieved from [Link]

-

Advice on N-boc deprotection in the presence of acid sensitive groups. (2022, February 27). Reddit. Retrieved from [Link]

-

Riente, P. A., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7137. Retrieved from [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 18, 2026, from [Link]

-

Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Pyrrole undergoes electrophilic aromatic substitution more readily... (n.d.). Study Prep in Pearson+. Retrieved January 18, 2026, from [Link]

Sources

- 1. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 3. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 9. Chan-Lam Coupling [organic-chemistry.org]

- 10. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]

- 11. Pyrrole undergoes electrophilic aromatic substitution more readil... | Study Prep in Pearson+ [pearson.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to the Electrophilic Substitution of 2-Pyrroleboronate Esters

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the electrophilic substitution of 2-pyrroleboronate esters, a critical class of reactions for the functionalization of the pyrrole ring. These compounds are pivotal building blocks in medicinal chemistry and materials science, and understanding their reactivity is paramount for the development of novel molecular entities. This document moves beyond a simple recitation of procedures to offer insights into the underlying principles, guiding the reader toward rational experimental design and execution.

The Strategic Importance of 2-Pyrroleboronate Esters

Pyrrole and its derivatives are ubiquitous scaffolds in pharmaceuticals and natural products. The introduction of a boronate ester at the 2-position of the pyrrole ring offers a versatile synthetic handle for a variety of transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This enables the facile construction of C-C bonds, which is a cornerstone of modern drug discovery. The ability to perform electrophilic substitution on these borylated pyrroles allows for the introduction of additional functional groups, leading to highly decorated and complex molecular architectures.

The most commonly employed starting material for these reactions is the N-Boc protected 2-pyrroleboronic acid pinacol ester, commercially available or readily synthesized. The tert-butyloxycarbonyl (Boc) protecting group serves a dual purpose: it modulates the electronic properties of the pyrrole ring and prevents unwanted side reactions at the nitrogen atom.

Mechanistic Landscape: Understanding the "Why"

The electrophilic substitution of pyrrole is a classic example of an electrophilic aromatic substitution (EAS) reaction. The pyrrole ring is electron-rich and thus highly susceptible to attack by electrophiles. The regioselectivity of this reaction is a key consideration.

The α-Directing Nature of the Pyrrole Ring

Electrophilic attack on an unsubstituted pyrrole preferentially occurs at the 2-position (α-position). This preference is attributed to the superior stabilization of the resulting carbocation intermediate (the arenium ion or σ-complex). Attack at the 2-position allows for the positive charge to be delocalized over three atoms, including the nitrogen, through resonance. In contrast, attack at the 3-position (β-position) results in a less stable intermediate where the positive charge is only delocalized over two carbon atoms.

Diagram: Regioselectivity of Electrophilic Attack on Pyrrole

Caption: Stabilization of the arenium ion intermediate dictates the regioselectivity of electrophilic substitution on pyrrole.

The Influence of the 2-Boronate Ester Group

The presence of a boronate ester at the 2-position introduces additional electronic and steric factors that influence the course of electrophilic substitution. The boronate group is generally considered to be electron-withdrawing through an inductive effect, which can deactivate the pyrrole ring towards electrophilic attack compared to unsubstituted pyrrole. However, the precise directing effect can be complex.

For the purpose of this guide, we will focus on the electrophilic substitution at the other positions of the pyrrole ring (C3, C4, and C5) while retaining the valuable boronate ester functionality for subsequent reactions. The N-Boc protecting group, being electron-withdrawing, further deactivates the ring but is essential for controlling reactivity and ensuring stability.

Core Experimental Protocols

The following sections provide detailed, step-by-step methodologies for key electrophilic substitution reactions on N-Boc-2-pyrroleboronic acid pinacol ester. These protocols are designed to be self-validating systems, with clear causality behind the choice of reagents and conditions.

Synthesis of the Starting Material: N-Boc-2-pyrroleboronic acid pinacol ester

A common and reliable method for the synthesis of the starting material involves the lithiation of N-Boc-pyrrole followed by quenching with an appropriate boron source.

Protocol 1: Synthesis of tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

| Step | Procedure | Rationale |

| 1 | To a solution of N-Boc-pyrrole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.1 eq) dropwise. | The acidic proton at the 2-position of the N-Boc protected pyrrole is selectively removed by the strong base, n-butyllithium, at low temperature to prevent side reactions. |

| 2 | Stir the reaction mixture at -78 °C for 1 hour. | This allows for the complete formation of the lithiated intermediate. |

| 3 | To the resulting solution, add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (B(pin)OiPr) (1.2 eq) dropwise, maintaining the temperature at -78 °C. | The lithiated pyrrole acts as a nucleophile, attacking the electrophilic boron atom of the pinacol borane derivative to form the desired product. |

| 4 | Allow the reaction mixture to warm to room temperature and stir for 12 hours. | The reaction is allowed to proceed to completion at room temperature. |

| 5 | Quench the reaction with a saturated aqueous solution of ammonium chloride. | This step neutralizes any remaining organolithium species and protonates the resulting alkoxide. |

| 6 | Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Standard aqueous workup to isolate the crude product. |

| 7 | Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient). | Purification yields the desired N-Boc-2-pyrroleboronic acid pinacol ester as a white solid. |

Diagram: Synthesis of N-Boc-2-pyrroleboronic acid pinacol ester

Caption: Synthetic workflow for the preparation of the key starting material.

Electrophilic Halogenation

The introduction of a halogen atom onto the pyrrole ring is a valuable transformation, as the halogen can serve as a handle for further functionalization, such as cross-coupling reactions. N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of electron-rich aromatic compounds.

Protocol 2: Electrophilic Bromination with N-Bromosuccinimide (NBS)

| Step | Procedure | Rationale |

| 1 | To a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in acetonitrile (MeCN) at -10 °C, add N-bromosuccinimide (NBS) (1.0 eq) in one portion. | Acetonitrile is a suitable polar aprotic solvent for this reaction. Conducting the reaction at low temperature helps to control the reactivity and prevent potential side reactions. NBS provides a source of electrophilic bromine.[1] |

| 2 | Stir the resulting mixture at 0 °C for 30 minutes. | The reaction is typically rapid at this temperature. |

| 3 | Quench the reaction with water. | This step neutralizes any remaining reactive species. |

| 4 | Extract the aqueous layer with dichloromethane (CH2Cl2). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Standard aqueous workup to isolate the crude product. |

| 5 | Purify the crude product by column chromatography on silica gel. | This will afford the brominated product. The regioselectivity will depend on the specific substrate and conditions, but substitution at the 5-position is often favored due to steric hindrance from the Boc group. |

Expected Regioselectivity: Based on related systems, electrophilic attack is expected to occur preferentially at the C5 position, distal to both the bulky N-Boc group and the 2-boronate ester.

Electrophilic Nitration

Nitrated pyrroles are important precursors for the synthesis of amino-pyrroles, which are found in many biologically active molecules. The nitration of the sensitive pyrrole ring requires carefully controlled conditions to avoid degradation.

Protocol 3: Electrophilic Nitration

| Step | Procedure | Rationale |

| 1 | To a solution of tert-butyl this compound-1-carboxylate (1.0 eq) in acetic anhydride at -10 °C, add a solution of fuming nitric acid in acetic anhydride dropwise. | Acetic anhydride serves as both the solvent and a scavenger for water, preventing the formation of harsh acidic conditions that can lead to decomposition of the pyrrole ring. The reaction is performed at low temperature to control the exothermic nitration reaction. |

| 2 | Stir the reaction mixture at 0 °C for 1 hour. | This allows the reaction to proceed to completion. |

| 3 | Carefully pour the reaction mixture onto ice-water and neutralize with a saturated aqueous solution of sodium bicarbonate. | This quenches the reaction and neutralizes the acidic components. |

| 4 | Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Standard aqueous workup to isolate the crude product. |

| 5 | Purify the crude product by column chromatography on silica gel. | This will yield the nitrated pyrrole derivative. Regioselectivity is expected to favor the 4- and 5-positions. |

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for the introduction of a keto group onto an aromatic ring. For highly reactive substrates like pyrroles, milder conditions are often necessary to prevent polymerization and other side reactions.

Protocol 4: Friedel-Crafts Acylation

| Step | Procedure | Rationale |

| 1 | To a solution of tert-butyl this compound-1-carboxylate (1.0 eq) and an acyl chloride (1.1 eq) in anhydrous dichloromethane (CH2Cl2) at 0 °C under an inert atmosphere, add a mild Lewis acid such as zinc chloride (ZnCl2) or tin(IV) chloride (SnCl4) (1.1 eq) portionwise. | Dichloromethane is a common solvent for Friedel-Crafts reactions. Milder Lewis acids are used to avoid decomposition of the pyrrole substrate. The reaction is performed at low temperature to control reactivity. |

| 2 | Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by TLC. | The reaction time will vary depending on the specific acyl chloride and Lewis acid used. |

| 3 | Quench the reaction by carefully adding it to a mixture of ice and a saturated aqueous solution of sodium bicarbonate. | This hydrolyzes the Lewis acid complex and neutralizes the reaction mixture. |

| 4 | Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. | Standard aqueous workup to isolate the crude product. |

| 5 | Purify the crude product by column chromatography on silica gel. | This will afford the acylated pyrrole derivative. The acylation is expected to occur primarily at the 5-position. |

Diagram: General Workflow for Electrophilic Substitution

Caption: A generalized experimental workflow for the electrophilic functionalization of 2-pyrroleboronate esters.

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. Key to their success is the careful control of reaction parameters, particularly temperature and the choice of reagents.

-

N-Boc Protection: The use of the N-Boc protecting group is a critical element of self-validation. It ensures that the pyrrole nitrogen is not a competing nucleophile and helps to moderate the high reactivity of the pyrrole ring, preventing polymerization and other undesirable side reactions.

-

Mild Reagents: The selection of mild electrophilic reagents and catalysts (e.g., NBS, mild Lewis acids) is intentional to ensure compatibility with the sensitive pyrrole core and the boronate ester functionality.

-

Low Temperatures: Performing these reactions at reduced temperatures is a crucial control measure to manage the exothermicity of the reactions and to enhance selectivity.

Conclusion and Future Directions

The electrophilic substitution of 2-pyrroleboronate esters is a powerful and versatile strategy for the synthesis of highly functionalized pyrrole derivatives. The ability to introduce a wide range of electrophiles onto the pyrrole ring, while retaining the boronate ester for subsequent cross-coupling reactions, provides a clear and efficient pathway to complex molecular targets. This is of particular importance in the field of drug development, where the rapid generation of molecular diversity is a key driver of innovation.

Future research in this area will likely focus on the development of even milder and more selective reaction conditions, as well as the expansion of the scope of compatible electrophiles. The use of asymmetric catalysis to control the stereochemistry of these reactions is also a promising avenue for further investigation.

References

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. 2018;23(8):2049. [Link]

-

Synthesis of boronic acid pinacol ester 4. i) NBS, MeCN, 98 %; ii) BuLi, B2pin2, THF. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. 2021;26(19):5845. [Link]

-

Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. J. Org. Chem. 2001;66(23):7883-7888. [Link]

-

Regioselective Synthesis of Highly Functionalized 2 H -Pyrroles via Dearomative Chlorination of 1 H -Pyrroles. J. Org. Chem. 2024;89(16):11394-11407. [Link]

Sources

A Technical Guide to Pyrrole-Containing Boronate Esters in Medicinal Chemistry: Synthesis, Mechanisms, and Therapeutic Frontiers

Executive Summary

The convergence of privileged scaffolds with unique chemical functionalities represents a powerful strategy in modern drug discovery. This guide provides an in-depth technical exploration of pyrrole-containing boronate esters, a class of molecules demonstrating significant promise across diverse therapeutic areas. We will dissect the synthetic rationale for their creation, elucidate the fundamental mechanisms that drive their biological activity, and survey their current and emerging applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical class, moving from foundational principles to practical application.

Introduction: A Synthesis of Opportunity

The strategic combination of a pyrrole core with a boronate ester moiety creates a molecular architecture with compelling therapeutic potential. Separately, each component offers distinct advantages; together, they provide a synergistic platform for designing highly specific and potent chemical agents.

-

The "Privileged" Pyrrole Scaffold: The pyrrole ring is a cornerstone of medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] Its aromatic, electron-rich nature allows it to participate in various non-covalent interactions with biological targets, while its structure is amenable to diverse chemical modifications, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.[2][3] Pyrrole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6]

-

The Unique Reactivity of Boronate Esters: Boronic acids and their ester derivatives have transitioned from being primarily synthetic reagents to key components in therapeutic agents.[7][8] Their defining feature is the electrophilic boron atom, which can form reversible covalent bonds with nucleophilic groups like the hydroxyls found in the active sites of serine and threonine proteases.[9] This unique reactivity, coupled with their ability to interact with the diols present on cell surfaces, has established them as potent enzyme inhibitors and versatile drug delivery vehicles.[10][11][12]

The rationale for combining these two entities is clear: to anchor the unique, targeted reactivity of the boronate ester onto a proven, versatile, and biologically active scaffold. This guide will explore the practical realization of this strategy.

Foundational Synthesis: Forging the Pyrrole-Boron Bond

The creation of pyrrole-containing boronate esters hinges on efficient and regioselective C-B bond formation. While several methods exist, modern organometallic chemistry has provided particularly robust solutions. The iridium-catalyzed C-H borylation of heteroarenes stands out as a premier strategy for its high efficiency, broad substrate scope, and tolerance of sensitive functional groups, including the N-H bond of the pyrrole ring.[13] This method allows for the direct conversion of a C-H bond to a C-B bond, often obviating the need for pre-functionalization steps.

Workflow: Iridium-Catalyzed C-H Borylation

The general workflow involves the coupling of a pyrrole substrate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of an iridium catalyst and a specialized ligand.

Caption: General workflow for iridium-catalyzed C-H borylation of pyrroles.

This direct borylation provides a powerful entry point for creating libraries of pyrrole-boronate esters for screening. The resulting pinacol ester is a stable, versatile intermediate that can be used directly or converted to other boronic acid derivatives.[13]

Core Mechanisms of Action

The therapeutic utility of pyrrole-containing boronate esters is primarily driven by two distinct, yet potentially synergistic, mechanisms: potent enzyme inhibition and targeted drug delivery.

Enzyme Inhibition: The Proteasome Case Study

The ubiquitin-proteasome system (UPS) is a critical cellular pathway responsible for degrading damaged or unnecessary proteins, thereby regulating processes like cell cycle progression and apoptosis.[7] Its dysregulation is a hallmark of many cancers, particularly multiple myeloma. Boronic acids, including the FDA-approved drug bortezomib, are potent proteasome inhibitors.[11][14]

The mechanism involves the vacant p-orbital of the boron atom, which readily accepts a lone pair of electrons from the N-terminal threonine residue in the proteasome's catalytic β-subunits. This forms a stable, yet reversible, tetrahedral boronate adduct that mimics the transition state of peptide hydrolysis, effectively blocking the enzyme's function.[9] The accumulation of misfolded proteins triggers apoptosis, leading to cancer cell death.

Caption: Inhibition of the Ubiquitin-Proteasome System by boronate esters.

Targeted Drug Delivery via Glycocalyx Binding

The surface of mammalian cells is decorated with a dense layer of polysaccharides known as the glycocalyx.[10][12] These sugar molecules present numerous 1,2- and 1,3-diol functionalities. Boronic acids readily and reversibly form boronate esters with these diols.[10] This interaction provides a non-cationic mechanism for targeting therapeutic agents to the cell surface, enhancing their local concentration and promoting cellular uptake.[12] This strategy is particularly appealing for delivering polar macromolecules that otherwise have poor cell permeability. The pH sensitivity of the boronate ester bond can be further exploited to trigger drug release in the acidic environment of endosomes or lysosomes.[15]

Therapeutic Applications and Key Examples

The unique properties of pyrrole-containing boronate esters have led to their exploration in several key therapeutic areas, most notably in oncology.

Oncology

The primary application in cancer therapy is the development of proteasome inhibitors. While bortezomib and ixazomib are foundational, the field is actively seeking next-generation inhibitors with improved pharmacokinetic profiles, oral bioavailability, and the ability to overcome resistance.[11][14] The pyrrole scaffold offers a platform to achieve these goals. For instance, peptide boronate derivatives have been designed as dual inhibitors of both the proteasome and histone deacetylases (HDACs) to overcome bortezomib resistance in multiple myeloma.[16]

| Compound Class | Target(s) | Therapeutic Rationale | Reference |

| Dipeptidyl Boronates | 20S Proteasome | Potent and selective inhibition of protein degradation, inducing apoptosis in cancer cells. | [9] |

| Peptide Boronate Derivatives | Proteasome & HDACs | Dual inhibition to restore sensitivity in bortezomib-resistant multiple myeloma. | [16] |

| Pyrrole-based Kinase Inhibitors | Lck Kinase | Inhibition of signaling pathways crucial for lymphocyte activation and proliferation. | [17] |

Neurodegenerative Disorders

The inhibition of cholinesterase enzymes is a key strategy in managing the symptoms of Alzheimer's disease. Recent studies have explored pyrrole derivatives as selective inhibitors of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE).[18][19] Incorporating a boronate ester could enhance binding affinity and selectivity through interactions with active site residues, representing a promising avenue for future research. Novel pyrrole hydrazides have also shown dual inhibition of MAO-B and AChE, key targets in Alzheimer's therapy.[20]

Experimental Protocol: Synthesis of a Model Pyrrole-Boronate Ester

This protocol describes a representative iridium-catalyzed C-H borylation of ethyl pyrrole-2-carboxylate, a common starting material. This procedure is adapted from methodologies reported in the literature and serves as a self-validating system for researchers entering this field.[13]

Objective: To synthesize ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-2-carboxylate.

Materials:

-

Ethyl pyrrole-2-carboxylate (1 equiv.)

-

Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.)

-

[Ir(COD)OMe]₂ (1.5 mol%)

-

4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%)

-

Anhydrous Tetrahydrofuran (THF)

-

Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

-

Preparation: In a glovebox or under a strong flow of argon, add [Ir(COD)OMe]₂ (1.5 mol%), dtbpy (3.0 mol%), and B₂pin₂ (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

-

Reagent Addition: Evacuate and backfill the flask with argon (repeat 3x). Add anhydrous THF via syringe. Stir the mixture for 10 minutes at room temperature until the catalyst system is dissolved.

-

Substrate Addition: Add ethyl pyrrole-2-carboxylate (1 equiv.) to the flask via syringe.

-

Reaction: Seal the flask and place it in a preheated oil bath at 80 °C. Stir the reaction for 16-24 hours. Monitor the reaction progress by TLC or LC-MS. Causality Note: The elevated temperature is necessary to drive the catalytic cycle, while the dtbpy ligand stabilizes the iridium center and promotes the desired regioselectivity.

-

Workup: After the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate the filtrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure pyrrole-boronate ester.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Challenges and Future Perspectives

Despite their promise, the development of pyrrole-containing boronate esters is not without its challenges. A key consideration is the potential for in vivo bioactivation. The carbon-boron bond, particularly when adjacent to an amide nitrogen, can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially forming reactive imine amide metabolites.[21] Careful structural design to mitigate this liability is a critical aspect of drug development in this class.

The future of this field is bright, with several exciting directions:

-

Enhanced Selectivity: Designing new pyrrole scaffolds that confer higher selectivity for specific enzyme isoforms or cellular targets.

-

Multi-Target Agents: Expanding on the concept of dual inhibitors to create single molecules that can modulate multiple nodes in a disease pathway.[16]

-

Stimuli-Responsive Systems: Developing more sophisticated boronate ester-based drug delivery systems that respond to specific disease microenvironments (e.g., high levels of reactive oxygen species or specific enzymes).[11]

Conclusion

Pyrrole-containing boronate esters represent a scientifically compelling and therapeutically promising class of molecules. By strategically uniting the versatile and biologically-active pyrrole scaffold with the unique, reversible covalent reactivity of the boronate ester, medicinal chemists have unlocked powerful tools for enzyme inhibition and targeted drug delivery. From potent anticancer agents that overcome drug resistance to novel platforms for cell-specific delivery, these compounds are poised to make a significant impact. A thorough understanding of their synthesis, mechanisms of action, and metabolic liabilities, as detailed in this guide, will be essential for translating their laboratory promise into clinical success.

References

-

Rainey, M. J., et al. (2012). Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. Available at: [Link]

-

Al-Rawashdeh, A., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Cancer Science. Available at: [Link]

-

Li, Y., et al. (2023). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. ACS Applied Materials & Interfaces. Available at: [Link]

-

Yesilyurt, V., et al. (2020). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules. Available at: [Link]

-

Potts, M. J., et al. (2012). Boronate-Mediated Biologic Delivery. National Institutes of Health. Available at: [Link]

-

Prajapati, D., et al. (2021). The synthesis of novel pyrrololactams and their boronate ester derivatives. ResearchGate. Available at: [Link]

-

da Silva, G. F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]

-

Ma, J., et al. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]

-

Popa, A., et al. (2020). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Molecules. Available at: [Link]

-

Zhou, Y., et al. (2020). Discovery of Peptide Boronate Derivatives as Histone Deacetylase and Proteasome Dual Inhibitors for Overcoming Bortezomib Resistance of Multiple Myeloma. Journal of Medicinal Chemistry. Available at: [Link]

-

Dick, L. R., & Fleming, P. E. (2010). Novel proteasome inhibitors to overcome bortezomib resistance. Molecular Cancer Therapeutics. Available at: [Link]

-

Lazar, S., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. MDPI. Available at: [Link]

-